molecular formula C20H29N3O3 B5523487 3-(3-methyl-2-buten-1-yl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-3-piperidinecarboxylic acid

3-(3-methyl-2-buten-1-yl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-3-piperidinecarboxylic acid

Cat. No.: B5523487
M. Wt: 359.5 g/mol
InChI Key: CUSCMQLARIATRF-UHFFFAOYSA-N
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Description

3-(3-methyl-2-buten-1-yl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-3-piperidinecarboxylic acid is a useful research compound. Its molecular formula is C20H29N3O3 and its molecular weight is 359.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.22089180 g/mol and the complexity rating of the compound is 587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cancer Treatment Applications : The compound is related to Aurora kinase inhibitors, which are useful in treating cancer due to their ability to inhibit Aurora A, a protein involved in cell division (ロバート ヘンリー,ジェームズ, 2006).

  • Neuromediator Analogs : Synthesis of cis and trans isomers of piperidine dicarboxylic acids from the same chiral inductor, like 2-phenylglycinol, has been explored, which can be related to the synthesis and potential applications of the compound (C. Agami et al., 1995).

  • Synthesis of Polysubstituted 1,3-Cyclohexadienes : Research on the reaction of similar compounds with monoesters of alkylidene-, alkenylidene-, and arylmethylenemalonic acids in the presence of piperidine as a catalyst, leading to the formation of cyclohexadienecarboxylic acids, might provide insights into the reactivity and potential applications of the compound in organic synthesis (A. G. Nigmatov et al., 1996).

  • Synthesis of N,S-Containing Heterocycles : Aminomethylation of piperidinium derivatives to form tetraazatricyclo tridec-2-ene-9-carboxamides indicates the potential of the compound in the synthesis of complex heterocyclic structures (V. Dotsenko et al., 2012).

  • Synthesis of Piperidine Derivatives from Serine : The preparation of 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters from serine and their conversion to piperidine derivatives highlights potential pathways for synthesizing related compounds (Hukum P. Acharya & D. Clive, 2010).

  • [2 + 1] Mixed Ligand Concept : Study of mixed ligand fac-tricarbonyl complexes, which includes compounds similar in structure to the queried compound, for the labeling of bioactive molecules (S. Mundwiler et al., 2004).

  • Fungicidal Activity : Synthesis of compounds including piperidine and their evaluation for fungicidal activity, which could indicate potential applications of the compound in agriculture or as an antimicrobial agent (H. Mao et al., 2013).

  • Metabolic Studies : Study of the metabolic pathways of similar compounds, like the novel antidepressant Lu AA21004, to understand how compounds containing piperidinecarboxylic acid are metabolized in the body (Mette G. Hvenegaard et al., 2012).

  • Antimicrobial and Molluscicidal Activity : Research on prenylated benzoic acid derivatives isolated from Piper aduncum leaves for their antimicrobial and molluscicidal activity, which might be relevant for similar compounds (J. Orjala et al., 1993).

  • Inhibition of Soluble Epoxide Hydrolase : Discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase, indicating potential pharmaceutical applications (R. K. Thalji et al., 2013).

Properties

IUPAC Name

3-(3-methylbut-2-enyl)-1-(1-methyl-4,5,6,7-tetrahydroindazole-3-carbonyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-14(2)9-11-20(19(25)26)10-6-12-23(13-20)18(24)17-15-7-4-5-8-16(15)22(3)21-17/h9H,4-8,10-13H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSCMQLARIATRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1(CCCN(C1)C(=O)C2=NN(C3=C2CCCC3)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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